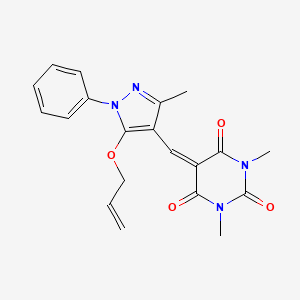

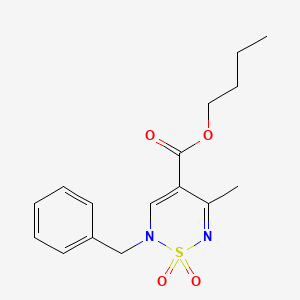

![molecular formula C10H11BrClNOS B2505661 N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide CAS No. 923223-48-7](/img/structure/B2505661.png)

N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be applicable to the compound . For instance, the synthesis of related chloroacetamide derivatives is described, which involves the use of chloroacetyl chloride and various amines to form chloroacetamide products .

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves acetylation reactions where an amine is reacted with chloroacetyl chloride. In the case of "N-aryl-2-chloroacetamides," the synthesis route includes the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, with the elimination of by-products such as aniline or 2-aminobenzothiazole . Similarly, "2-hydroxy-N-methyl-N-phenyl-acetamide" is synthesized through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . These methods suggest that the synthesis of "this compound" could also involve a multi-step reaction starting with an appropriate amine and chloroacetyl chloride.

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is confirmed through various analytical techniques, including IR and MS spectroscopy, as well as elemental analysis . For the compound "N-(3-methylphenyl)-2,2-dichloroacetamide," extensive spectroscopic investigations such as FT-IR and FT-Raman spectra have been carried out, and ab initio and DFT studies have been used to determine structural, thermodynamical, and vibrational characteristics . These techniques could be applied to "this compound" to confirm its structure and properties.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, the synthesis of related compounds suggests that chloroacetamide derivatives can undergo further chemical transformations, such as ring annulation or ester interchange reactions . These reactions are typically influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring, which could also affect the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be inferred from their molecular structure and substituents. For example, the presence of a chloro group and an amide group can influence the compound's polarity, solubility, and reactivity . The steric influence of substituents, such as a methyl group, on the characteristic frequencies of the amide group has been analyzed for "N-(3-methylphenyl)-2,2-dichloroacetamide" . Similar analyses could be conducted for "this compound" to determine its physical and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Base-Catalyzed Reactions : Similar compounds, such as β-halohydroperoxides, react rapidly in basic solutions to produce various products depending on their structure. This indicates potential use in synthetic chemistry for creating diverse compounds (Kopecky et al., 1968).

Herbicidal Activity : N-(1-Arylethenyl)-2-chloroacetamides, a group to which the compound could be related, have been found to exhibit herbicidal activities, suggesting potential agricultural applications (Okamoto et al., 1991).

Synthesis Methods : Novel methods for synthesizing N-allylcarbamates from allyl ethers, as studied by Kim et al. (2000), could be applicable to the synthesis of related compounds, enhancing the diversity of obtainable products (Kim et al., 2000).

Pharmaceutical Synthesis : In the pharmaceutical domain, compounds like allylic bromination of anhydropenicillin chlorination products have been studied, indicating potential use in the development of new pharmaceuticals (Wolfe et al., 1972).

Environmental and Biological Applications

Metabolism in Biological Systems : The metabolism of related compounds like N,N-Diallyl-2, 2-dichloroacetamide in organisms like rats and plants, as well as its environmental breakdown, provides insights into the biological and environmental fate of such chemicals (Miaullis et al., 1978).

Antimalarial Activity : Halogenated quinolones, potentially related to the compound , have shown moderate antiplasmodial activities, indicating potential use in antimalarial drugs (Vandekerckhove et al., 2014).

Propiedades

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNOS/c1-2-5-13(10(14)6-12)7-8-3-4-9(11)15-8/h2-4H,1,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZSJNLYEDOYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=C(S1)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

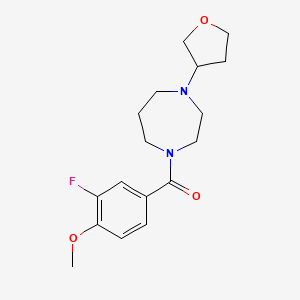

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)

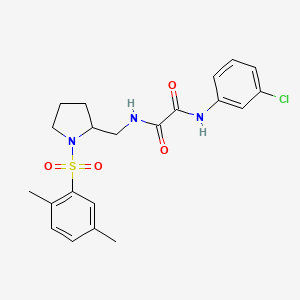

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

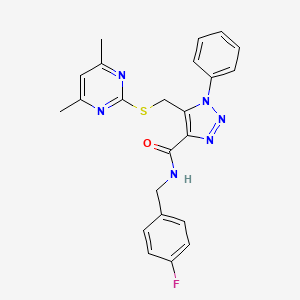

![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)

![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)